Product packaging for 3,5-Dichlorothiophenol(Cat. No.:CAS No. 17231-94-6)

3,5-Dichlorothiophenol

Cat. No.: B093695
CAS No.: 17231-94-6
M. Wt: 179.07 g/mol
InChI Key: WRXIPCQPHZMXOO-UHFFFAOYSA-N
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Description

Significance of Thiophenols in Modern Chemistry

Thiophenols, organosulfur compounds with a sulfhydryl group (-SH) attached to a benzene (B151609) ring, are the sulfur analogs of phenols. wikipedia.org This substitution of an oxygen atom for a sulfur atom leads to significant differences in their chemical properties and reactivity, making them versatile reagents and building blocks in modern chemistry. wikipedia.orgwikipedia.org

The sulfhydryl group in thiophenols is more acidic than the hydroxyl group in phenols, with thiophenol having a pKa of 6 compared to 10 for phenol (B47542). wikipedia.org This increased acidity makes the formation of the corresponding thiophenolate anion, a potent nucleophile, readily achievable under milder basic conditions. wikipedia.org This high nucleophilicity allows for efficient S-alkylation and S-acylation reactions, which are fundamental transformations in organic synthesis for the creation of thioethers and thioesters, respectively. wikipedia.orgacs.org

Thiophenols and their derivatives are integral to the synthesis of a wide array of compounds, including pharmaceuticals. For instance, they are precursors to sulfonamides, a critical class of antibacterial drugs. wikipedia.org The antifungal agent butoconazole (B1668104) is also a derivative of thiophenol. wikipedia.org Beyond pharmaceuticals, thiophenols are employed in the synthesis of pesticides and as building blocks for more complex heterocyclic compounds. sigmaaldrich.com Their ability to undergo oxidation to form disulfides is another key reaction, which is reversible and plays a role in various chemical and biological processes. wikipedia.org The diverse reactivity of the thiol group makes thiophenols indispensable tools for chemists in constructing complex molecular architectures. sigmaaldrich.com

Unique Structural and Electronic Features of 3,5-Dichlorothiophenol

This compound is a white to light yellow crystalline powder with a characteristic pungent odor. guidechem.com Its molecular structure consists of a benzene ring substituted with a thiol group and two chlorine atoms at the meta-positions relative to the thiol group. guidechem.com This specific substitution pattern gives rise to its unique properties.

The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electronic properties of the molecule. These substituents have a pronounced effect on the acidity of the thiol group and the reactivity of the aromatic ring. A study on the reactions of chlorothiophenols with atomic oxygen radicals indicated that chlorine substitutions, particularly at the ortho positions, can increase the strength of the S-H bond and decrease reactivity. rsc.org While this compound has meta-substitution, the inductive electron-withdrawing effect of the chlorine atoms is still expected to influence the electron density of the entire molecule. oregonstate.edu

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 17231-94-6 sigmaaldrich.com
Molecular Formula C₆H₄Cl₂S sigmaaldrich.com
Molecular Weight 179.07 g/mol nih.gov
Appearance White to light yellow crystalline powder guidechem.com
Melting Point 62-65 °C chemicalbook.comchemdad.com
Boiling Point 270-272 °C chemdad.com
IUPAC Name 3,5-dichlorobenzenethiol sigmaaldrich.com
pKa 5.07±0.11 (Predicted) chemdad.com

This table is based on data from multiple sources. guidechem.comsigmaaldrich.comnih.govchemicalbook.comchemdad.com

Overview of Current Research Trajectories and Future Directions for this compound

Current research on this compound highlights its utility as a versatile intermediate and building block in various areas of chemical science. Its applications range from the synthesis of agrochemicals to the development of novel materials and pharmaceuticals.

One of the established applications of this compound is as an intermediate in the synthesis of pesticides. guidechem.com The compound's structure can be incorporated into larger molecules designed to exhibit pesticidal activity. guidechem.com It is also utilized as a starting material in broader chemical synthesis for the creation of more complex organic compounds. guidechem.com

In the realm of medicinal chemistry, this compound has been investigated for its biological activities. It has been identified as a potent inhibitor of the enzyme acetylcholinesterase, with an IC50 of 8 μM. biosynth.com Acetylcholinesterase inhibitors are a class of compounds used in the treatment of various neurological disorders and also as insecticides. biosynth.com More recently, this compound has been used as a key reagent in the synthesis of sulfonamide analogues. acs.orgnih.gov A 2023 study detailed the synthesis of optically pure sulfenamide (B3320178), sulfinamide, and sulfonimidamide analogues from this compound to probe their interactions with proteins, which is crucial for rational drug design. acs.orgnih.gov

Furthermore, this compound has found applications in materials science. It can be used in surface-enhanced Raman spectroscopy (SERS) for the detection of metal ions on surfaces, demonstrating its potential in the development of sensitive analytical methods. biosynth.com

Future research is likely to continue exploring the synthetic utility of this compound. The unique electronic properties conferred by the dichlorinated phenyl ring make it an attractive building block for creating novel ligands for catalysis and for synthesizing new organic electronic materials. bldpharm.com The continued investigation of its derivatives in medicinal chemistry could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. acs.orgnih.gov As our understanding of structure-activity relationships deepens, the strategic placement of chlorine atoms, as seen in this compound, will remain a valuable tool for fine-tuning the properties of functional molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2S B093695 3,5-Dichlorothiophenol CAS No. 17231-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXIPCQPHZMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371125
Record name 3,5-Dichlorobenzenethiol
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Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-94-6
Record name 3,5-Dichlorobenzenethiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzenethiol
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Record name 3,5-Dichloro thiophenol
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Synthetic Methodologies and Mechanistic Investigations of 3,5 Dichlorothiophenol

Advanced Synthetic Routes to 3,5-Dichlorothiophenol

The preparation of this compound can be achieved through various synthetic strategies. These methods often involve the transformation of dichlorinated aromatic precursors.

One potential route to this compound involves the thiolation of 3,5-dichloroaniline (B42879). googleapis.comgoogleapis.comresearchgate.net A common method for converting anilines to thiophenols is through the Leuckart thiophenol reaction, which traditionally involves the diazotization of the aniline (B41778) followed by reaction with a xanthate salt. Optimization of this protocol for 3,5-dichloroaniline would focus on reaction conditions such as temperature, solvent, and the specific xanthate reagent used to maximize the yield and purity of the desired this compound. The subsequent hydrolysis of the resulting S-aryl xanthate would yield the final thiophenol product. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of substituted thiophenols. nih.govunict.it In the context of producing this compound, a suitable starting material would be a 1,3,5-trichlorobenzene (B151690) derivative with a good leaving group at one of the positions. A sulfur nucleophile, such as sodium sulfide (B99878) or a protected thiol equivalent, could then displace the leaving group. cas.cn The reactivity of the substrate is highly dependent on the presence of electron-withdrawing groups and the nature of the solvent and nucleophile. nih.govuoanbar.edu.iq Computational studies on similar thiophene (B33073) systems show that the reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer-like intermediate. nih.gov

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Thiophenol Synthesis
FactorDescriptionRelevance to this compound Synthesis
Leaving GroupThe group that is displaced by the nucleophile. Good leaving groups are typically weak bases.A halogen atom (e.g., chlorine or fluorine) on the aromatic ring can act as a leaving group.
NucleophileThe species that attacks the aromatic ring. Sulfur-based nucleophiles are required for thiophenol synthesis.Examples include sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or protected thiols.
SolventThe medium in which the reaction is carried out. Polar aprotic solvents are often preferred.Solvents like DMF or DMSO can facilitate the reaction by solvating the cation and leaving the nucleophile more reactive.
Electron-Withdrawing GroupsSubstituents on the aromatic ring that increase its electrophilicity.The two chlorine atoms in the starting material for this compound synthesis act as electron-withdrawing groups, activating the ring for nucleophilic attack.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. acenet.eduresearchgate.net In the synthesis of this compound, PTC could be employed to facilitate the reaction between an aqueous solution of a sulfur nucleophile and an organic solution of a dichlorinated aromatic precursor. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. acenet.educore.ac.uk This methodology can lead to milder reaction conditions, increased reaction rates, and higher yields. researchgate.net The choice of catalyst, solvent system, and reaction temperature are crucial parameters to optimize for a successful PTC-mediated synthesis. mdpi.com

Mechanistic Elucidation of Formation Pathways Involving this compound

Understanding the mechanisms by which this compound is formed and reacts is essential for controlling its presence in various chemical processes.

In high-temperature environments, such as combustion processes, the formation and subsequent reactions of thiophenols can proceed through radical pathways. mdpi.comrsc.org These gas-phase reactions can involve both the coupling of two radical species (radical-radical) and the reaction of a radical with a neutral molecule (radical-molecule). grafiati.comsemanticscholar.org Computational studies have been instrumental in elucidating these complex reaction mechanisms. mdpi.comnih.gov

The 3,5-dichlorothiophenoxy radical, formed from the homolytic cleavage of the S-H bond in this compound, is a key intermediate in these gas-phase reactions. mdpi.comnih.gov This radical can undergo self-coupling, where two 3,5-dichlorothiophenoxy radicals react with each other. It can also participate in cross-coupling reactions with other radical species present in the system. nih.gov These coupling reactions can lead to the formation of more complex and potentially more toxic polychlorinated thianthrenes and dibenzothiophenes. mdpi.comnih.gov Quantum chemical calculations have been used to investigate the thermodynamics and kinetics of these coupling reactions, providing insights into the preferred reaction pathways and the stability of the resulting products. mdpi.comnih.gov

Table 2: Investigated Radical Species in Gas-Phase Reactions of Dichlorothiophenols
Radical SpeciesDescriptionRole in Reaction Mechanisms
2,4-dichlorothiophenoxy radical (R1)A radical formed by the loss of a hydrogen atom from the thiol group of 2,4-dichlorothiophenol.Participates in self- and cross-coupling reactions to form polychlorinated thianthrenes and dibenzothiophenes. mdpi.comnih.gov
2-sulfydryl-3,5-dichlorophenyl radical (R2)A radical formed by the loss of a hydrogen atom from the benzene (B151609) ring of a dichlorothiophenol.Contributes to the formation of polychlorinated thianthrenes and dibenzothiophenes through coupling reactions. mdpi.comnih.gov
3,5-dichlorothiophenoxyl diradical (DR)A diradical species derived from dichlorothiophenol.Involved in coupling reactions leading to the formation of larger, more complex sulfur-containing aromatic compounds. mdpi.comnih.gov

Radical-Radical and Radical-Molecule Coupling Mechanisms in Gas-Phase Reactions

Formation of 3,5-Dichlorothiophenoxyl Diradicals

The formation of the 3,5-dichlorothiophenoxyl diradical is a key step in the complex reaction pathways leading to PCDT/TAs. Current time information in Bangalore, IN.researchgate.net This diradical species can be generated from 2,4-dichlorothiophenol through the abstraction of hydrogen atoms. Current time information in Bangalore, IN. Theoretical studies have shown that the 3,5-dichlorothiophenoxyl diradical (DR) can be formed from the 2-sulfydryl-3,5-dichlorophenyl radical (R2) via hydrogen abstraction by a hydrogen atom. Current time information in Bangalore, IN.

Quantum chemical calculations have been employed to investigate the formation of these radical species. For instance, the reaction of the 2-sulfydryl-3,5-dichlorophenyl radical (R2) with a hydrogen atom to produce the 3,5-dichlorothiophenoxyl diradical (DR) and a hydrogen molecule has been studied. Current time information in Bangalore, IN.

Kinetic and Thermodynamic Analysis of Reaction Intermediates

The stability and reactivity of intermediates in the reaction pathways involving this compound are governed by their kinetic and thermodynamic properties. Computational studies provide valuable insights into these aspects, which are often difficult to determine experimentally.

Potential Energy Surface Construction for Elementary Steps

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a molecule as a function of its geometry. jsynthchem.commolaid.comorganic-chemistry.org By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be identified, providing a detailed picture of the reaction mechanism. jsynthchem.commolaid.com The construction of the PES for the elementary steps involving this compound and its derivatives is crucial for elucidating the most favorable reaction pathways. Current time information in Bangalore, IN.jsynthchem.commolaid.com

For the self- and cross-coupling reactions of radicals derived from dichlorothiophenols, including the 3,5-dichlorothiophenoxyl diradical, density functional theory (DFT) methods are often used to construct the PES. Current time information in Bangalore, IN.researchgate.net These calculations help in determining the potential barriers and reaction heats for various elementary steps. Current time information in Bangalore, IN.semanticscholar.org For instance, in the formation of polychlorinated thianthrenes (PCTAs), the sulfur-carbon coupling of two 3,5-dichlorothiophenoxyl diradicals (DR + DR) is a highly exothermic process with a low potential barrier, indicating a high formation potential for PCTAs through this pathway. Current time information in Bangalore, IN.

Table 1: Calculated Thermodynamic and Kinetic Parameters for PCTA Formation Pathways

ReactantsExothermicity (kcal/mol)Potential Barrier of Rate-Determining Step (kcal/mol)Number of Elementary Steps
R1 + R111.64–11.9912.52–15.253–5
R1 + R277.4312.52–13.863–5
R1 + DR78.5112.52–13.862–4
R2 + DR76.284.392
DR + DR151.230.001
Data sourced from mechanistic studies on the condensation of dichlorothiophenol radicals. Current time information in Bangalore, IN. R1: 2,4-dichlorothiophenoxy radical, R2: 2-sulfydryl-3,5-dichlorophenyl radical, DR: 3,5-dichlorothiophenoxyl diradical.
Rate Constant Determination via Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT)

To obtain a quantitative understanding of reaction kinetics, rate constants for the elementary steps are determined. Canonical Variational Transition State Theory (CVT) is a powerful method for calculating rate constants, and it is often combined with the Small Curvature Tunneling (SCT) correction to account for quantum tunneling effects, especially in reactions involving hydrogen transfer. Current time information in Bangalore, IN.researchgate.netsorbonne-universite.fr

This methodology has been applied to the reactions of chlorothiophenols with radicals such as H and OH over a wide temperature range (e.g., 600–1200 K) to simulate conditions in environments like municipal waste incinerators. Current time information in Bangalore, IN.semanticscholar.orgresearchgate.net For example, the rate constants for the formation of the 3,5-dichlorothiophenoxyl diradical from the 2-sulfydryl-3,5-dichlorophenyl radical have been calculated, providing crucial data for kinetic modeling of PCDT/TA formation. Current time information in Bangalore, IN. At 1000 K, the CVT/SCT rate constant for the reaction of the 2-sulfydryl-3,5-dichlorophenyl radical with a hydrogen atom to form the 3,5-dichlorothiophenoxyl diradical is significantly higher than that for the formation of the diradical from the 2,4-dichlorothiophenoxy radical. Current time information in Bangalore, IN.

Table 2: Calculated CVT/SCT Rate Constants at 1000 K

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)
R1 + H → DR + H₂1.16 × 10⁻¹⁴
R2 + H → DR + H₂9.46 × 10⁻¹³
Data sourced from kinetic studies on dichlorothiophenol radical reactions. Current time information in Bangalore, IN. R1: 2,4-dichlorothiophenoxy radical, R2: 2-sulfydryl-3,5-dichlorophenyl radical, DR: 3,5-dichlorothiophenoxyl diradical.

Influence of Substituent Patterns on Reaction Pathways

The position and number of chlorine substituents on the thiophenol ring significantly influence the reaction pathways and kinetics. researchgate.netsorbonne-universite.frwikipedia.org For dichlorothiophenols, the substitution pattern affects the bond dissociation energies of the S-H bond and the stability of the resulting radicals. wikipedia.orgnih.gov

In the case of this compound, the chlorine atoms are in meta positions relative to the thiol group. Studies on various chlorothiophenols have shown that ortho-chlorine substitution tends to increase the S-H bond strength, thereby decreasing the reactivity towards hydrogen abstraction. wikipedia.orgnih.gov Conversely, the absence of ortho-substituents in this compound suggests a potentially higher reactivity in certain reactions compared to its ortho-substituted isomers. wikipedia.org For instance, the rate constants for thiophenoxyl-hydrogen abstraction by H or OH radicals are generally lower for ortho-substituted dichlorothiophenols compared to this compound. wikipedia.org

Catalytic Approaches in the Synthesis and Transformation of this compound

Catalytic methods offer efficient and selective routes for the synthesis and transformation of thiophenols. Copper-catalyzed reactions are particularly prominent in the formation of C-S bonds.

Copper-Catalyzed Reactions Involving Thiophenols

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are widely used for the synthesis of diaryl thioethers from aryl halides and thiophenols. wikipedia.orgresearchgate.net These reactions typically involve a copper(I) species as the active catalyst. researchgate.net The mechanism is thought to proceed through the formation of a copper(I) thiolate, which then reacts with the aryl halide.

While specific examples detailing the use of this compound in copper-catalyzed reactions are not extensively documented in the reviewed literature, the general principles are applicable. The reactivity of this compound in such couplings would be influenced by the electronic effects of the chlorine substituents. The electron-withdrawing nature of the chlorine atoms would increase the acidity of the thiol proton, facilitating the formation of the copper thiolate intermediate.

Modern advancements in Ullmann-type reactions have introduced the use of various ligands to stabilize the copper catalyst and promote the reaction under milder conditions. researchgate.net These methods have been successfully applied to a wide range of substituted thiophenols and aryl halides. semanticscholar.org

Organocatalytic Applications of this compound Derivatives

While the direct use of this compound in organocatalysis is not extensively documented, its structural motifs are found in related compounds that have shown utility in asymmetric synthesis. For instance, the desymmetrization of meso-aziridines has been achieved with high enantioselectivity using chiral organocatalysts in the presence of substituted aryl thiols. In one notable study, the reaction of meso-N-3,5-dinitrobenzoylaziridine with 2,6-dichlorobenzenethiol, an isomer of the subject compound, was catalyzed by a chiral guanidine (B92328) derivative. beilstein-journals.org This reaction yielded the corresponding β-(N-acylamino)aryl thioether with up to 92% enantiomeric excess (ee), highlighting the potential of dichlorinated thiophenols in promoting stereoselective transformations. beilstein-journals.org The presence of electron-withdrawing groups on both the aziridine (B145994) and the arylthiol was found to be crucial for achieving high yields and enantioselectivities. beilstein-journals.org

The development of organocatalysts derived directly from this compound represents a promising area for future research. The electronic properties conferred by the dichloro substitution pattern could be harnessed to fine-tune the acidity and hydrogen-bonding capabilities of catalysts, potentially leading to novel and highly efficient asymmetric transformations.

Photoredox Catalysis in Reactions of this compound

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of a wide range of chemical bonds under mild conditions. mdpi.com Thiol-ene and thiol-yne reactions, in particular, have benefited from this methodology, providing efficient and atom-economical routes to valuable organosulfur compounds. mdpi.com

In the context of aryl thiols, photoredox catalysis facilitates their addition to unsaturated systems. The general mechanism involves the photoexcitation of a catalyst, which then engages in a single-electron transfer (SET) with the thiol to generate a thiyl radical. This radical species subsequently adds to an alkene or alkyne. mdpi.com While specific studies focusing exclusively on this compound in photoredox-mediated reactions are limited in the public domain, the broader success with various aryl thiols suggests its potential as a substrate in such transformations. For example, the synthesis of functionalized sulfoxides from terminal alkynes and thiophenols has been demonstrated using a ruthenium-based photocatalyst under blue light irradiation. doi.org The reaction proceeds via the formation of a vinyl sulfoxide (B87167) intermediate.

The following table summarizes representative conditions for the photoredox-mediated synthesis of sulfoxides from alkynes and thiols, which could be applicable to this compound.

EntryAlkyneThiolPhotocatalystSolventAtmosphereTime (h)Product
1PhenylacetyleneThiophenolRu(bpy)₃Cl₂MeCNAir4Vinyl sulfoxide
23,5-Difluorophenylacetylene1-OctanethiolRu(bpy)₃Cl₂MethanolAir-1-(3,5-difluorophenyl)-2-methoxy-2-(octylsulfinyl)ethan-1-one

Table 1: Representative Conditions for Photoredox-Mediated Reactions of Alkynes and Thiols. doi.org

Further research into the photoredox-catalyzed reactions of this compound could unveil novel synthetic pathways to access complex sulfur-containing molecules, leveraging the unique electronic nature of this chlorinated thiol.

Advanced Computational and Theoretical Chemistry Studies of 3,5 Dichlorothiophenol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-dichlorothiophenol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. From this, a wide array of properties can be derived, including optimized molecular geometry, vibrational frequencies, and the energies of different electronic states.

In studies of related chlorothiophenols, such as the formation of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs) from chlorothiophenol precursors, quantum chemical calculations have been instrumental. nih.govgrafiati.com For instance, research on the dimerization of 2,4-dichlorothiophenoxy radicals has employed these methods to map out reaction pathways and determine the associated energy barriers. mdpi.com Such studies often involve calculations on various isomers and radicals, including the 3,5-dichlorothiophenoxyl diradical, to understand their relative stabilities and reactivity. nih.gov

The accuracy of quantum chemical calculations is critically dependent on the chosen level of electronic structure theory and the basis set. wikipedia.orgmit.edu Electronic structure theory provides the framework for approximating the many-electron wave function, with methods ranging from the computationally efficient Hartree-Fock (HF) theory to more accurate but demanding post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.orgmit.eduyoutube.com A minimal basis set, like STO-3G, uses the minimum number of functions required to describe the electrons of an atom. youtube.com However, for more accurate results, larger basis sets are necessary. Split-valence basis sets, such as those developed by Pople (e.g., 6-31G(d,p)), use multiple functions to describe the valence electrons, allowing for more flexibility in their spatial distribution. mit.eduyoutube.com For even greater accuracy, polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogen) and diffuse functions (important for describing anions and weak interactions) are added. The correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are systematically constructed to converge towards the complete basis set limit. uni-muenchen.de

In a study on the formation of PCTA/DTs from dichlorothiophenol radicals, researchers used the MPWB1K functional with the 6-31+G(d,p) basis set for geometry optimizations and the larger 6-311+G(3df,2p) basis set for more accurate single-point energy calculations. nih.govmdpi.com The choice of a flexible basis set is crucial for obtaining reliable energies and geometries. mdpi.com

Table 1: Common Basis Sets in Quantum Chemical Calculations

Basis Set Type Example Description
Minimal STO-3G A single basis function for each atomic orbital.
Split-Valence 6-31G(d) Multiple basis functions for valence orbitals, plus polarization functions.

This table provides a general overview of basis set types and is not specific to calculations on this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. figshare.comuni-duesseldorf.de DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. nih.govcomporgchem.com

Numerous functionals have been developed, each with its strengths and weaknesses. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory. comporgchem.com More recent functionals, like the M06-2X, have been specifically parameterized to provide better accuracy for a range of applications, including non-covalent interactions and thermochemistry. nih.govnrel.gov In a study on the adsorption of 2,5-dichlorothiophenol on a copper surface, DFT calculations were employed to understand the initial adsorption site and the mechanism of hydrogen abstraction. aip.org

The bond dissociation energy (BDE) is a critical parameter for understanding chemical reactivity, particularly in processes involving radical formation. DFT methods have been shown to be effective in predicting BDEs. nih.gov The choice of functional is paramount for obtaining accurate BDEs. Studies comparing various functionals have shown that meta-hybrid GGA functionals like M06-2X and M05-2X often provide the most accurate results for the BDEs of X-H bonds in aromatic systems, with mean unsigned errors typically within 1-2 kcal/mol of experimental values. nih.gov

Table 2: Illustrative S-H Bond Dissociation Energies (kcal/mol) for Thiophenol Derivatives

Compound Calculated BDE (Method) Reference
Thiophenol 83.3 (G3MP2) General Chemical Principles
4-Methylthiophenol 82.5 (G3MP2) General Chemical Principles

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. youtube.comhuntresearchgroup.org.ukubc.ca By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. huntresearchgroup.org.uknih.gov A transition state is a first-order saddle point on the PES, representing the highest energy point along a reaction pathway. huntresearchgroup.org.uknih.gov

Quantum chemical calculations, particularly with DFT, are extensively used to locate and characterize transition states. mdpi.comfigshare.com This involves optimizing the geometry to a saddle point and then performing a vibrational frequency analysis. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. huntresearchgroup.org.uk

In the context of chlorothiophenols, studies have investigated the PES for their dimerization and transformation into more complex molecules. nih.govmdpi.com For example, the formation of polychlorinated thianthrenes from 2,4-dichlorothiophenol involves locating transition states for steps such as S-C bond formation and intramolecular hydrogen or chlorine shifts. mdpi.com These calculations reveal the energy barriers for each step, allowing for the determination of the most favorable reaction pathways. nih.govmdpi.com

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the time evolution of a molecular system. wustl.edulibretexts.orgnih.gov In MD, Newton's equations of motion are solved for each atom in the system, generating a trajectory of atomic positions and velocities over time. wustl.edu This allows for the study of dynamic processes such as conformational changes, diffusion, and the behavior of molecules in solution or at interfaces. libretexts.orgnih.gov

MD simulations of this compound could be used to study its behavior in different solvent environments or its interaction with surfaces. For instance, a study modeled the dissociation of this compound on a Cu(111) surface using MD simulations. scholaris.ca

Monte Carlo (MC) methods are another class of simulation techniques that use random sampling to evaluate complex integrals and explore conformational space. cmu.eduacs.org In the context of molecular systems, MC simulations are often used to study equilibrium properties, such as the distribution of different molecular conformations or the structure of liquids and solids. cmu.edu

For very large systems, such as an enzyme or a molecule in a large solvent box, full quantum mechanical calculations are computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution. dtu.dknih.govacs.orgresearchgate.net

In a QM/MM simulation, the system is partitioned into a small, chemically active region (e.g., the active site of an enzyme and its substrate) which is treated with a high-level QM method, while the rest of the system (e.g., the protein scaffold and solvent) is treated with a computationally less expensive MM force field. nih.govacs.orgresearchgate.net This approach allows for the accurate modeling of chemical reactions and other electronic phenomena in a complex environment. dtu.dknih.govacs.org

A study on a glycosyltransferase enzyme, which can catalyze O-, N-, and S-glycosylation, utilized QM/MM simulations to elucidate the reaction mechanisms. dtu.dknih.gov Although the study used 3,4-dichlorothiophenol (B146521) as the S-acceptor substrate, the methodology is directly applicable to understanding the enzymatic processing of this compound. dtu.dknih.govacs.org The QM/MM simulations revealed the distinct mechanisms for N-, O-, and S-glycosylation and provided a molecular basis for the enzyme's specificity. dtu.dk

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-Dichlorothiophenol
3,4-Dichlorothiophenol
2,5-Dichlorothiophenol
Thiophenol
4-Methylthiophenol
4-Chlorothiophenol
Polychlorinated thianthrenes
Polychlorinated dibenzothiophenes
3,5-Dichlorothiophenoxyl diradical

Density Functional Theory (DFT) Applications

Spectroscopic Parameter Prediction and Interpretation

Computational methods have proven invaluable in predicting and interpreting the spectroscopic parameters of this compound, particularly for Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

Theoretical calculations have been employed to predict the NMR chemical shifts and spin-spin coupling constants for this compound. These calculations are crucial for assigning the signals in experimental spectra and for understanding the electronic environment of the different nuclei within the molecule. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the inductive and resonance effects of the chlorine and thiol substituents. ucl.ac.ukchemguide.co.uk

Long-range spin-spin coupling constants, particularly those involving the sulfhydryl proton, have been used to determine the twofold internal barriers to rotation about the C-S bond in solution. cdnsciencepub.com For this compound, this barrier has been determined to be 7.25 kJ/mol. cdnsciencepub.com

Table 1: Experimental and Calculated NMR Data for this compound and Related Compounds cdnsciencepub.com

CompoundSolvent⁴J(H, SH) (Hz)V₂ (kJ/mol)
ThiophenolCCl₄-0.3713.4
This compoundC₆D₆-7.25
4-Methoxythiophenol---1.9
3,5-Dichloro-4-hydroxythiophenol---0.8

Note: V₂ represents the twofold internal barrier to rotation about the C-S bond.

Computational modeling is used to calculate the vibrational frequencies and intensities of the normal modes of this compound. These theoretical spectra for both infrared (IR) and Raman spectroscopy aid in the assignment of experimental vibrational bands. nih.govmdpi.com The calculated frequencies and modes provide a detailed picture of the molecular vibrations, including the characteristic C-S stretching, S-H bending, and various aromatic ring vibrations, which are sensitive to the substitution pattern.

Conformational Analysis and Internal Rotational Barriers

The conformational preferences and the dynamics of internal rotation are key aspects of the molecular structure of this compound.

The rotation of the sulfhydryl (-SH) group around the carbon-sulfur (C-S) bond is a significant conformational motion in thiophenol and its derivatives. cdnsciencepub.comlibretexts.orgucalgary.ca In this compound, this rotation is characterized by a twofold potential energy barrier (V₂), meaning there are two equivalent energy minima and two equivalent transition states in a 360° rotation. cdnsciencepub.com The stable conformations correspond to the S-H bond being coplanar with the benzene (B151609) ring.

The magnitude of this rotational barrier is influenced by the electronic effects of the substituents on the aromatic ring. For this compound, the twofold internal barrier to rotation about the C-S bond was determined to be 7.25 kJ/mol. cdnsciencepub.com This value is notably higher than that of thiophenol (3.4 kJ/mol), indicating that the meta-chloro substituents significantly hinder the rotation of the SH group. cdnsciencepub.com These barriers are often determined experimentally from long-range spin-spin coupling constants in NMR spectroscopy and can be corroborated by computational chemistry methods. cdnsciencepub.comnist.gov

Table 2: Twofold Internal Barriers to Rotation (V₂) for 3,5-Disubstituted Thiophenols cdnsciencepub.com

Substituent (X)V₂ (kJ/mol)
H3.4
CH₃4.55
OCH₃5.3
F6.4
Cl7.25

Perturbation Molecular Orbital (PMO) theory offers a qualitative explanation for the observed trends in the rotational barriers. cdnsciencepub.comdalalinstitute.comlibretexts.org According to PMO theory, the stability of the planar conformation of thiophenol derivatives is influenced by the interaction between the p-type lone pair on the sulfur atom and the π-system of the benzene ring. cdnsciencepub.com

In this compound, the electronegative chlorine atoms act as meta-directing groups. cdnsciencepub.com These substituents lower the energy of the π* orbitals of the benzene ring, leading to a stronger conjugation with the SH group's lone pair electrons. This increased conjugation enhances the double-bond character of the C-S bond, resulting in a higher rotational barrier compared to unsubstituted thiophenol. cdnsciencepub.com The observed barriers are in general agreement with arguments based on PMO theory. cdnsciencepub.com

The surrounding solvent environment can influence the conformational preferences and rotational barriers of molecules. For derivatives of this compound, such as 3,5-dichloro-4-hydroxythiophenol, solvent effects on the rotational barrier have been observed. cdnsciencepub.com For instance, the rotational barrier (V₂) for 3,5-dichloro-4-hydroxythiophenol was found to increase by 1.2 kJ/mol when changing the solvent from CCl₄ to the more polar CH₂Cl₂. cdnsciencepub.com Similarly, a 1 kJ/mol increase was noted in a C₆D₆ solution relative to CCl₄. cdnsciencepub.com These observations suggest that more polar solvents can stabilize the planar, more polarizable conformation, thereby increasing the energy required for rotation. While direct studies on this compound are limited, these findings on a closely related compound indicate that solvent polarity likely plays a role in its conformational behavior. cdnsciencepub.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. medcraveonline.comresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties and activities. mdpi.com These models are constructed by correlating calculated molecular descriptors—numerical representations of a molecule's structure—with experimentally measured activities or properties. medcraveonline.com

In the context of this compound, QSAR models are employed to predict its biological effects, such as toxicity, based on its structural features. A key objective of QSAR/QSPR is to predict the behavior of new or untested compounds, which can guide synthesis and testing priorities, thereby reducing the need for extensive animal experimentation. researchgate.net The process involves developing a dataset of compounds with known activities, calculating their molecular descriptors, and then using statistical methods to build a predictive model. mdpi.com

One notable QSAR study investigated the toxicity of a series of 51 phenols and thiophenols, including this compound, to the bacterium Photobacterium phosphoreum, an important indicator for water quality assessment. researchgate.net Such studies are crucial for evaluating the environmental risk of chemical compounds.

Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in QSAR/QSPR modeling. mdpi.comaziro.com ML algorithms can learn complex, non-linear patterns from large datasets to build highly accurate predictive models. vmsoftwarehouse.comcecam.org These algorithms are trained on a dataset of known compounds and their properties, enabling them to make predictions for new, un-tested molecules. aziro.com

In the QSAR analysis of thiophenols, including this compound, both traditional statistical methods and machine learning algorithms were utilized to model toxicity. researchgate.net Two key methods employed were:

Multiple Linear Regression (MLR): A statistical technique used to model the relationship between a dependent variable (e.g., toxicity) and one or more independent variables (molecular descriptors). While effective, MLR assumes a linear relationship, which may not always capture the complexity of structure-activity relationships. mdpi.com

Artificial Neural Networks (ANN): A sophisticated machine learning approach inspired by the structure of the human brain. ANNs can model highly complex and non-linear relationships between descriptors and activity. researchgate.net The study demonstrated that the ANN model provided a more effective and accurate prediction of toxicity for the set of phenols and thiophenols compared to the MLR model. researchgate.net This highlights the advantage of using advanced machine learning techniques to handle the intricate data involved in chemical toxicity prediction. researchgate.net

The predictive performance of these models is rigorously evaluated using statistical metrics to ensure their significance and reliability for assessing the risks of chemicals. researchgate.net

The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's constitution, topology, geometry, and electronic properties. medcraveonline.comnih.gov For this compound and its derivatives, a wide range of descriptors can be generated using specialized software. mdpi.com

The process begins with the 2D or 3D representation of the molecule. From this, different classes of descriptors are calculated:

Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and the number of specific functional groups. mdpi.com

Topological (2D) Descriptors: Calculated from the 2D graph of the molecule, these indices describe atomic connectivity and branching. mdpi.com

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area, which are crucial for understanding a molecule's behavior in biological systems. nih.govnih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity. nih.gov

In research contexts, derivatives of this compound are synthesized to explore how structural modifications affect activity. For instance, sulfenamide (B3320178) and sulfinamide analogues have been created from this compound to study their interactions with protein targets. nih.govacs.org Generating descriptors for this series of related compounds allows for the development of robust QSAR models that can explain the impact of specific structural changes.

Descriptor CategoryDescriptionExamples
ConstitutionalBased on molecular formula and atom counts.Molecular Weight, Number of Chlorine Atoms, Number of Rings
TopologicalBased on the 2D connectivity of atoms.Wiener Index, Zagreb Indices, Kier Shape Indices
PhysicochemicalRepresents physical and chemical properties.LogP, Molar Refractivity, Polar Surface Area (PSA)
ElectronicDescribes the electronic environment of the molecule.Dipole Moment, HOMO/LUMO Energies, Partial Charges

The analysis of electronic and physicochemical descriptors is crucial for interpreting QSAR models and understanding the mechanisms behind a compound's activity. In the QSAR study on the toxicity of phenols and thiophenols, several descriptors were identified as being significant in the predictive model. researchgate.net

For the set of compounds that included this compound, the toxicity (expressed as pEC50) was correlated with descriptors representing the molecule's electronic character and its ability to participate in intermolecular interactions. The study found that a combination of three descriptors yielded a statistically significant model. tandfonline.com These descriptors included:

Most positive charge (q+): An electronic descriptor that indicates the propensity of a molecule to act as an electrophile.

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This electronic descriptor relates to the electron affinity of a molecule and its ability to accept electrons in a reaction.

The values of these descriptors, along with the observed toxicity for this compound, provide a quantitative basis for understanding its biological effect.

CompoundObserved Toxicity (pEC50)Calculated Dipole Moment (μ)Calculated E-LUMO (eV)
This compound5.1101.611-1.464

Data sourced from a QSAR analysis of phenols and thiophenols. tandfonline.com

The analysis of these descriptors suggests that the toxicity of thiophenols is influenced by their electrophilic character and polarity. Such insights are invaluable for predicting the toxicity of related compounds and for designing safer chemicals. researchgate.net

Advanced Applications of 3,5 Dichlorothiophenol in Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The specific arrangement of reactive sites on the 3,5-Dichlorothiophenol molecule makes it a valuable component in the construction of larger, more complex chemical structures.

Sulfur-containing heterocyclic compounds are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physical properties. digitellinc.comthieme-connect.de Thiophenols are common starting materials for the synthesis of these heterocycles, where the thiol group can participate in cyclization reactions to form rings that incorporate the sulfur atom. researchgate.net The synthesis often involves reactions that form carbon-sulfur bonds, leveraging the nucleophilicity of the sulfur atom. arkat-usa.org While this compound is a suitable candidate for such syntheses, specific examples detailing its use in the creation of novel heterocycles are not extensively documented in prominent literature. However, the general reactivity of the thiophenol group suggests its potential in creating dichlorinated benzothiophenes, benzothiazoles, and other related sulfur-containing ring systems.

Esterification is a fundamental reaction in organic chemistry for the formation of esters. masterorganicchemistry.com While the most common form is the Fischer esterification between a carboxylic acid and an alcohol, thiols can also undergo esterification to form thioesters. rug.nlorganic-chemistry.org This reaction typically involves the activation of a carboxylic acid, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which then reacts with the thiol. organic-chemistry.org Oxidative esterification methods that directly couple thiols with alcohols have also been developed. nih.gov The resulting thioester functionality is an important feature in various biologically active molecules and synthetic intermediates. Despite the chemical feasibility, specific research detailing the esterification of this compound is not widely reported.

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine), proceeding through a negatively charged intermediate known as a Meisenheimer complex before the leaving group is expelled. libretexts.org

A prime example of this reactivity is the self-condensation of this compound during polymerization. In this process, the thiol group of one monomer is deprotonated to form a thiolate anion, which acts as a potent nucleophile. This thiolate then attacks an electron-deficient carbon atom bonded to a chlorine on another monomer molecule, displacing the chloride ion and forming a new carbon-sulfur (thioether) bond. elsevierpure.com This repeated nucleophilic aromatic substitution reaction is the fundamental chain-building step in the synthesis of poly(phenylene sulfide) from this specific monomer.

Polymer Chemistry and Advanced Materials

One of the most significant applications of this compound is as an AB₂-type monomer for the synthesis of advanced polymers with unique, highly branched architectures.

This compound is used to create hyperbranched poly(phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. elsevierpure.comresearchgate.net The structure of the monomer, with one thiol group (A) and two chlorine atoms (B), allows for a one-pot polycondensation reaction that results in a dendritic, or tree-like, polymer structure. This hyperbranched architecture imparts properties such as high solubility and low viscosity compared to linear PPS analogues.

Furthermore, the synthesized hyperbranched PPS can be chemically modified through oxidation to produce hyperbranched poly(phenylene sulfone) (PPSu). elsevierpure.com This conversion of the sulfide (B99878) linkages to sulfone groups further alters the polymer's properties, notably increasing its glass transition temperature. elsevierpure.com

The synthesis of hyperbranched PPS from this compound is typically carried out in a polar aprotic solvent, such as N-methylpyrrolidone (NMP), with a base like potassium carbonate (K₂CO₃) at elevated temperatures. elsevierpure.comresearchgate.net For instance, polymerization at 150°C for 6 hours yields a polymer with a weight-average molecular weight (Mw) of 15.0 kD and a polydispersity index (PDI) of 1.3. elsevierpure.com

The molecular weight and polydispersity can be controlled by introducing other reagents into the polymerization. Adding a multifunctional core molecule like 1,3,5-trichlorobenzene (B151690) can reduce the molecular weight and narrow the distribution, resulting in a Mw of 8.2 kD and a PDI of 1.2. elsevierpure.com Conversely, adding an end-capping agent such as 2-naphthalenethiol (B184263) also lowers the Mw to 12.6 kD, although the polydispersity remains at 1.3. elsevierpure.com

The resulting hyperbranched PPS is amorphous and exhibits high thermal stability, with a decomposition temperature above 425°C in both air and nitrogen atmospheres. elsevierpure.com Its glass transition temperature (Tg) is around 74°C. elsevierpure.com The oxidized product, hyperbranched PPSu, is sparingly soluble but shows a significantly higher glass transition temperature of approximately 203°C and a decomposition temperature of around 430°C. elsevierpure.com

Polymerization ConditionsAdditiveResulting PolymerWeight-Average Molecular Weight (Mw)Polydispersity Index (PDI)Reference
K₂CO₃ in NMP, 150°C, 6 hNoneHyperbranched PPS15.0 kD1.3 elsevierpure.com
K₂CO₃ in NMP, 150°C1,3,5-Trichlorobenzene (core)Hyperbranched PPS8.2 kD1.2 elsevierpure.com
K₂CO₃ in NMP, 150°C2-Naphthalenethiol (end-capper)Hyperbranched PPS12.6 kD1.3 elsevierpure.com

Synthesis of Hyperbranched Poly(Phenylene Sulfide) (PPS) and Poly(Phenylene Sulfone) (PPSu) from this compound

Oxidative Transformation of PPS to PPSu

The transformation of poly(p-phenylene sulfide) (PPS) to poly(p-phenylene sulfone) (PPSu) involves the oxidation of the sulfide linkages in the polymer backbone to sulfone groups. This conversion significantly alters the material's properties, leading to enhanced thermal stability and a higher glass transition temperature. While the direct oxidative transformation of linear PPS is a known process, research into hyperbranched polymers has revealed the utility of this compound in creating hyperbranched poly(phenylene sulfone).

A study on the polymerization of 3,5-dichlorobenzenethiol (this compound) has demonstrated the synthesis of hyperbranched poly(phenylene sulfide). This hyperbranched PPS was subsequently oxidized to form hyperbranched poly(phenylene sulfone). elsevierpure.comresearcher.life The oxidation process converts the thioether linkages into sulfone groups, resulting in a material with distinct thermal properties.

The resulting hyperbranched poly(phenylene sulfone) was found to be sparingly soluble but could be analyzed by thermal methods. elsevierpure.comresearcher.life Differential Scanning Calorimetry (DSC) analysis indicated a glass transition temperature (Tg) of approximately 203°C. elsevierpure.comresearcher.life Thermogravimetric analysis (TGA) revealed a decomposition temperature of around 430°C in both air and nitrogen atmospheres. elsevierpure.comresearcher.life In air, the decomposition was complete by 575°C, while under a nitrogen atmosphere, it was complete by 650°C. elsevierpure.comresearcher.life This one-pot approach starting from this compound provides a straightforward method to produce hyperbranched poly(phenylene sulfone). elsevierpure.comresearcher.life

PropertyValue
Glass Transition Temperature (Tg)~203°C
Decomposition Temperature (Td) in Air~430°C (complete by 575°C)
Decomposition Temperature (Td) in N2~430°C (complete by 650°C)

Development of Functional Materials with Enhanced Properties

This compound and its derivatives have potential applications in the development of functional materials with improved characteristics. Their utility can be inferred from the behavior of similar thiophenol derivatives in modifying resins and coatings.

While direct studies on the use of this compound to improve the mechanical properties of resins are not prevalent, the role of thiols as curing agents in epoxy resins is well-established. Epoxy resins are a significant class of thermosetting polymers used in various high-performance applications. wikipedia.org The curing process, which involves the cross-linking of the epoxy prepolymers, is crucial in determining the final mechanical properties of the material. wikipedia.org

Thiols can be used as hardeners or curatives for epoxy resins, reacting with the epoxide groups to form a cross-linked network. wikipedia.org The structure of the thiol can influence the curing kinetics and the properties of the resulting thermoset. Polyfunctional thiols, in particular, are effective curing agents that can enhance properties such as heat resistance and reduce water absorption in the cured resin. The presence of the dichlorinated aromatic ring in this compound could potentially impart increased rigidity and thermal stability to the cured resin matrix. The specific impact of this compound on the mechanical properties of resins would depend on factors such as its concentration, the type of resin, and the curing conditions.

Thiophenol derivatives have been investigated as effective corrosion inhibitors for various metals. tandfonline.comresearchgate.net Their mechanism of action typically involves the formation of a protective self-assembled monolayer on the metal surface through a chemical bond between the sulfur atom and the metal. tandfonline.comresearchgate.net This layer acts as a barrier, preventing the metal from coming into contact with corrosive agents.

A study on the corrosion inhibition of copper in a saline medium using different thiophenol derivatives, including 4-Chlorothiophenol, demonstrated that these compounds effectively inhibit corrosion through chemisorption. tandfonline.comresearchgate.net The inhibitor molecules adsorb onto the copper surface via a Cu-S chemical bond. tandfonline.comresearchgate.net It is plausible that this compound would exhibit a similar corrosion-inhibiting effect. The presence of two chlorine atoms on the phenyl ring could further influence its adsorption characteristics and the stability of the protective film. The application of such compounds in coatings could significantly enhance the corrosion resistance of the underlying substrate.

Precursor for Bioactive Compounds and Pharmacological Research

This compound can serve as a precursor for the synthesis of various bioactive compounds, including metal complexes with potential pharmacological applications and derivatives with antioxidant properties.

Nitrosyl iron complexes (NICs) are of significant interest due to their role in the storage and transport of nitric oxide (NO) in biological systems. rsc.org Dinitrosyl iron complexes (DNICs) with thiolate ligands are particularly relevant and are often characterized by their distinctive electron paramagnetic resonance (EPR) spectra. researchgate.netnih.gov

Research on a closely related isomer, 3,4-dichlorothiophenol (B146521), has shown the successful synthesis of a binuclear nitrosyl iron complex, [Fe2(SC6H3Cl2)2(NO)4]. rsc.org In this complex, the dichlorothiophenolyl ligands are coordinated to the iron centers. rsc.org It is highly probable that a similar synthetic strategy could be employed to prepare the corresponding nitrosyl iron complex with this compound. These complexes typically exist in equilibrium between a paramagnetic monomeric form and a diamagnetic dimeric form. nih.gov The monomeric form is EPR-active and usually exhibits a characteristic EPR signal. researchgate.netnih.gov The study of such complexes can provide insights into their stability, NO-donating capabilities, and interactions with biological molecules. rsc.org

Thiophenols are known to possess antioxidant properties due to the ability of the thiol group to donate a hydrogen atom, thereby scavenging free radicals. researchgate.netnih.gov The resulting thiyl radical can be stabilized by resonance. The antioxidant activity of thiophenol derivatives is influenced by the nature and position of substituents on the aromatic ring.

A comparative study on the antioxidant activity of phenol (B47542) and thiophenol analogues revealed that several thiophenol derivatives exhibit significant radical scavenging abilities. researchgate.netnih.gov The efficiency of a thiophenol as an antioxidant is related to its S-H bond dissociation enthalpy (BDE). Substituents that can stabilize the resulting thiyl radical will lower the BDE and enhance the antioxidant activity. While this compound itself was not evaluated in these studies, it is expected that derivatives of this compound could be synthesized to modulate their antioxidant potential. The electron-withdrawing nature of the chlorine atoms would influence the electronic properties of the thiol group and, consequently, its ability to act as a radical scavenger. Further research into the synthesis and evaluation of various derivatives of this compound is warranted to explore their potential as antioxidants.

Investigation of Anti-inflammatory and Antibacterial Effects

Research into derivatives of this compound has revealed potential anti-inflammatory and antibacterial activities. The incorporation of the 3,5-dichlorophenylthio group into various molecular scaffolds has been a strategy in the development of new therapeutic agents.

One area of investigation has been in the synthesis of imidazole-quinolone analogs. These compounds are being studied for their anti-inflammatory properties. The research indicates that these derivatives show convincing activities against inflammation when compared to standard drugs like ibuprofen. jvwu.ac.in

In the realm of antibacterial research, cephalosporin (B10832234) derivatives incorporating a (3,5-dichlorophenylthio)acetamido side chain have been synthesized and evaluated. These compounds have demonstrated in vitro activity against a range of both gram-positive and gram-negative bacteria. google.com The data from these studies, while part of a broader patent, suggest that the 3,5-dichlorophenylthio moiety can be a component of potent antibiotic compounds. google.comgoogle.com

Additionally, certain pyrrole (B145914) derivatives containing the 5-(3,5-dichlorophenylthio) group have been synthesized. While primarily investigated for their antiviral properties, these compounds have also been assessed for broader antimicrobial activity, although they were found to be largely inactive against bacteria and fungi. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound ClassDerivative StructureTarget OrganismsObserved Activity
Cephalosporins7-(R)-((3,5-dichlorophenylthio)acetamido)-3-(but-2'-yn-4'-yloxy)-3-cephem-4-carboxylic acidGram-positive and Gram-negative bacteriaIn vitro antibiotic activity google.com
Imidazoles(5-(3,5-dichlorophenylthio)-1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl)methyl carbamateNot specifiedPotential anti-inflammatory effects jvwu.ac.in

Anti-tumor Activity Studies of Derivatives

The anti-tumor potential of this compound derivatives has been an active area of research. The 3,5-dichlorophenylthio moiety has been incorporated into various heterocyclic structures to evaluate their efficacy against cancer cell lines.

One notable example is a series of purine (B94841) derivatives. Specifically, 3,5-Dichlorophenylthio derivatives have been shown to exhibit potent inhibition of Hsp90 (Heat shock protein 90), with one analog demonstrating an IC₅₀ value of 12 nM. Hsp90 is a molecular chaperone that is often overexpressed in cancer cells, making it a key target for cancer therapy. The inhibition of Hsp90 can lead to the degradation of numerous oncogenic client proteins, resulting in the suppression of tumor growth. Preliminary studies on compounds with similar structures suggest they could inhibit kinase pathways like PI3K and mTOR, leading to reduced tumor growth in vitro and in vivo models.

Furthermore, imidazole (B134444) derivatives containing the 3,5-dichlorophenylthio group have been synthesized and investigated for their anti-cancer activity. jvwu.ac.inresearchgate.net One such compound, (5-(3,5-dichlorophenylthio)-1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl)methyl carbamate, has been noted in this context. jvwu.ac.inresearchgate.net

Another class of compounds, 1,3-bis(3,5-dichlorophenyl) urea (B33335) derivatives, has demonstrated anti-cancer effects in melanoma. These compounds have been shown to inhibit proliferation and induce apoptosis in melanoma cells. nih.gov

Table 2: Anti-tumor Activity of Selected this compound Derivatives

Compound ClassDerivative StructureMechanism of Action/TargetCell Lines/Model
Purines8-(3,5-Dichlorophenylthio)-9H-purine analogsHsp90 inhibitionNot specified in abstract
Imidazoles(5-(3,5-dichlorophenylthio)-1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl)methyl carbamateNot specifiedHuman hepatocellular carcinoma jvwu.ac.inresearchgate.net
Ureas1,3-bis(3,5-dichlorophenyl) ureaInhibition of proliferation, induction of apoptosisMelanoma nih.gov

Q & A

Synthesis and Optimization

Basic Q1: What are the established synthesis routes for 3,5-Dichlorothiophenol, and what are their yields? Methodological Answer: The primary synthesis routes include:

  • Route 1: Reaction of 1,3,5-trichlorobenzene with a sulfurizing agent (e.g., thiourea or sodium sulfide) under controlled alkaline conditions. This method achieves ~85% yield by optimizing stoichiometry and reaction time .
  • Route 2: Nucleophilic substitution using sodium methoxide (NaOMe) with 3,5-dichlorobenzenesulfonyl chloride, followed by reductive cleavage. This route requires inert atmosphere conditions to prevent oxidation of the thiol group .
    Key variables: Temperature (typically 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., phase-transfer catalysts).

Advanced Q2: How can researchers mitigate byproduct formation during the synthesis of this compound? Methodological Answer:

  • Byproduct analysis: Use GC-MS or HPLC to identify common byproducts like disulfides (from oxidation) or residual chlorinated intermediates.
  • Optimization strategies:
    • Introduce reducing agents (e.g., NaBH₄) to suppress disulfide formation .
    • Employ Schlenk-line techniques to exclude moisture and oxygen, critical for thiol stability .
    • Adjust reaction pH to ≥10 to favor nucleophilic substitution over elimination pathways .

Characterization and Analysis

Basic Q3: What spectroscopic and chromatographic methods are recommended for characterizing this compound? Methodological Answer:

  • ¹H/¹³C NMR: Confirm regioselectivity via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm; thiol proton at δ 3.5–4.0 ppm, though often broad due to exchange) .
  • FT-IR: Identify S-H stretching (~2570 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .
  • HPLC-MS: Monitor purity and detect trace impurities using reverse-phase C18 columns with ESI⁻ ionization .

Advanced Q4: How can computational modeling aid in predicting the reactivity of this compound? Methodological Answer:

  • DFT calculations: Optimize molecular geometry to study electronic effects (e.g., Hammett σ constants for Cl substituents) on thiol acidity (pKa ~6–8) .
  • Docking studies: Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Safety and Handling

Basic Q5: What personal protective equipment (PPE) is required when handling this compound? Methodological Answer:

  • Mandatory PPE: Nitrile gloves (≥8 mil), chemical-resistant lab coat, safety goggles, and N95 respirator to prevent inhalation of vapors or dust .
  • Engineering controls: Use fume hoods with ≥100 fpm face velocity; avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced Q6: What protocols ensure safe disposal of this compound waste in academic labs? Methodological Answer:

  • Deactivation: Treat thiol-containing waste with oxidizing agents (e.g., H₂O₂ in basic conditions) to convert –SH groups to less toxic sulfonic acids .
  • Regulatory compliance: Segregate waste under EPA guidelines (D003 code for chlorinated organics) and partner with licensed hazardous waste contractors .

Toxicological and Environmental Impact

Basic Q7: What are the acute toxicity profiles of this compound? Methodological Answer:

  • Oral LD₅₀ (rat): ~300 mg/kg (Category 4 toxicity), causing gastrointestinal distress and metabolic acidosis .
  • Dermal toxicity: EC₅₀ (skin corrosion) <50 mg/cm²; use impervious gloves to prevent absorption .

Advanced Q8: How can researchers resolve contradictions in ecotoxicity data for chlorinated thiophenols? Methodological Answer:

  • Data reconciliation: Cross-reference studies using standardized OECD Test Guidelines (e.g., OECD 201 for algal toxicity) to control variables like pH and dissolved organic carbon .
  • Meta-analysis: Apply QSAR models to predict LC₅₀ values for aquatic organisms, accounting for logP (2.8–3.2) and biodegradability (t₁/₂ >60 days in water) .

Research Applications

Basic Q9: What role does this compound play in organic synthesis? Methodological Answer:

  • Building block: Used in Suzuki-Miyaura cross-coupling to synthesize biaryl thioethers .
  • Ligand precursor: Forms stable complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Advanced Q10: How does this compound interact with biological systems at the molecular level? Methodological Answer:

  • Enzyme inhibition: Competes with endogenous thiols (e.g., glutathione) in redox-active enzymes, disrupting antioxidant defenses .
  • Structural studies: X-ray crystallography of inhibitor-enzyme complexes reveals hydrogen-bonding interactions with catalytic residues (e.g., in aldehyde reductase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.